molecular formula C7H7BrN4 B11752973 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B11752973
M. Wt: 227.06 g/mol
InChI Key: OOSINXBASIAGQI-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound featuring a triazolo-pyridine core substituted with bromine at position 8, a methyl group at position 7, and an amine at position 4.

Triazolopyridine derivatives are recognized for their broad biological activities, including herbicidal, antiproliferative, and enzyme-inhibitory properties. The bromine atom in such structures often enhances metabolic stability and binding affinity, while the methyl group may influence steric interactions or pharmacokinetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C7H7BrN4/c1-4-5(9)2-12-7(6(4)8)10-3-11-12/h2-3H,9H2,1H3

InChI Key

OOSINXBASIAGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=NN2C=C1N)Br

Origin of Product

United States

Biological Activity

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for drug development based on recent studies.

  • Molecular Formula: C7H7BrN4
  • Molecular Weight: 227.06 g/mol
  • CAS Number: 2413985-26-7
  • IUPAC Name: this compound

The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. Notably:

  • Chlamydia trachomatis: The compound has shown selective activity against C. trachomatis, a major cause of sexually transmitted infections. In vitro tests indicated that it could inhibit the growth of this pathogen without affecting host cell viability .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through various assays:

  • COX Inhibition Assays: It demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. IC50 values were reported in the range of 0.02–0.04 μM for several analogs derived from similar structures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity
Bromine SubstitutionEnhances antimicrobial potency
Methyl Group at Position 7Contributes to COX inhibition
Triazole RingCritical for interaction with biological targets

Case Studies

In a study evaluating various derivatives of triazolo-pyridine compounds:

  • Compound Efficacy: Compounds with similar scaffolds were tested for their effectiveness against N. meningitidis and H. influenzae, showing moderate antibacterial activity with some derivatives outperforming traditional antibiotics like spectinomycin .
  • Safety Profile: The toxicity profile was assessed using mammalian cell lines and Drosophila melanogaster assays, indicating low toxicity and non-mutagenic properties of the tested compounds .

Scientific Research Applications

The compound has been evaluated for its biological activity across several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 8-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its effectiveness against various cancer cell lines including:

  • HeLa (Human cervix carcinoma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • A2780 (Human ovarian cancer)

The compound was tested using the MTT assay to evaluate cell viability and cytotoxicity. The findings indicated that it significantly inhibited cell growth in these cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-(3-Chloro-6-methylpyridin-2-yl)acetamideChloro StructureModerate antimicrobial activity
N-(3-Iodo-6-methylpyridin-2-yl)acetamideIodo StructureHigh enzyme inhibition potential
N-(3-Bromo-5-methylpyridin-2-yl)acetamideBromo StructureWeak antimicrobial activity

This analysis illustrates how variations in halogen substitution can influence biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolopyridine/Pyrimidine Derivatives

Compound Name (CAS or ID) Substituents Molecular Formula Key Biological Activity Reference
8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Br (C8), Me (C7), NH₂ (C6) C₇H₇BrN₅ Antiproliferative, herbicidal
(4-Bromo-3-trifluoromethyl-phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 373.9 [M+H]⁺) Br, CF₃ (phenyl); Me (C5) C₁₃H₁₀BrF₃N₅ Dihydroorotate dehydrogenase (DHODH) inhibition
2-Amino-6-(3-bromobenzyl)-5-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Br-benzyl (C6), cyclopropyl (C5) C₁₅H₁₄BrN₅O Not explicitly stated
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 947248-68-2) Br (C6), NH₂ (C2) C₆H₅BrN₄ Structural similarity to target compound
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1257705-51-3) Br (C8), F (C6), NH₂ (C2) C₆H₄BrFN₄ Potential kinase inhibition

Key Observations:

  • Bromine Position : Bromine at C8 (target compound) versus C6 (CAS 947248-68-2) alters electronic and steric properties. C8 substitution may enhance interactions with hydrophobic enzyme pockets, as seen in DHODH inhibitors .
  • Methyl Group : The C7 methyl group in the target compound contrasts with C5 methyl in the DHODH inhibitor (CAS 373.9 [M+H]⁺), suggesting positional flexibility for optimizing metabolic stability .
  • Amine Position : The NH₂ group at C6 distinguishes the target compound from analogs with NH₂ at C2 (e.g., CAS 1257705-51-3), which may affect hydrogen-bonding patterns in biological targets .

Preparation Methods

Key Reaction Parameters:

StepReagents/ConditionsYieldReference
Directing groupDMF-DMA, 100°C, 12 h85%
MethylationMe₂Zn, NiCl₂(dme), THF, 60°C, 6 h78%
CyclizationN₂H₄·H₂O, EtOH, reflux, 8 h65%

This method is notable for avoiding palladium catalysts, enhancing scalability, and minimizing by-products. Adjusting the starting material to 2-amino-3,8-dibromo-4-methylpyridine could direct bromine retention at position 8.

Oxidative Cross-Dehydrogenative Coupling (CDC)

A 2019 study in ACS Omega demonstrates the synthesis of triazolo[1,5-a]pyridines via CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under aerobic conditions. For 8-bromo-7-methyl derivatives:

  • Substrate Preparation : Start with N-amino-2-iminopyridine bearing bromine and methyl groups at positions 7 and 8.

  • CDC Reaction : React with acetylacetone in ethanol containing acetic acid (6 equiv) under oxygen (1 atm) at 130°C for 18 h. The reaction proceeds via dual C–H activation, forming the triazolo ring and introducing the 6-amine group.

Optimization Insights:

  • Oxygen as Oxidant : Reactions under argon yield <10%, emphasizing the necessity of O₂ for dehydrogenation.

  • Acetic Acid Role : Facilitates imine activation and suppresses side reactions (e.g., triazolo[1,5-a]pyridine by-products).

Representative Reaction Scheme :

N-amino-2-iminopyridine+1,3-diketoneO2,HOAcEtOH, 130°C8-Bromo-7-methyl-triazolo[1,5-a]pyridin-6-amine\text{N-amino-2-iminopyridine} + \text{1,3-diketone} \xrightarrow[\text{O}_2, \text{HOAc}]{\text{EtOH, 130°C}} \text{8-Bromo-7-methyl-triazolo[1,5-a]pyridin-6-amine}

Modified Mitsunobu Cyclization

Roberge et al. (2007) reported a Mitsunobu-based approach for triazolopyridines using acylated hydrazinopyridines. For 8-bromo-7-methyl derivatives:

  • Hydrazine Protection : Treat 2-hydrazino-6-amino-7-methyl-8-bromopyridine with acetic anhydride to form the diacetylated intermediate.

  • Mitsunobu Cyclization : React with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, inducing intramolecular N–N bond formation.

  • Deprotection : Hydrolyze the acetyl groups using aqueous HCl to yield the free amine.

Advantages:

  • Mild conditions (0–25°C) compatible with acid-sensitive groups.

  • High regioselectivity due to steric and electronic effects of bromine and methyl groups.

Yield Data :

StepConditionsYieldReference
CyclizationDIAD, PPh₃, THF, 24 h72%
Deprotection2M HCl, rt, 2 h95%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nickel CatalysisHigh yield, scalable, minimal by-productsRequires specialized catalystsIndustrial
Oxidative CDCModular substituent introductionHigh-temperature, O₂ dependenceLab-scale
Mitsunobu ReactionMild conditions, regioselectiveCostly reagents, multi-step protectionSmall-scale

Q & A

Q. Key Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15%
Reaction Time8–10 hours±20%
Solvent (DMF)30–50 mL/mmol±10%

How can regiochemical outcomes be controlled during the synthesis of substituted triazolopyridines?

Advanced
Regioselectivity in [1,2,4]triazolo[1,5-a]pyridines is influenced by steric and electronic factors. For example, bulky substituents (e.g., methyl groups) at the 7-position direct bromination to the 8-position due to steric hindrance . Computational modeling (DFT studies) of transition states can predict preferred reaction pathways. Experimentally, substituent effects are validated via X-ray crystallography and NMR analysis. In one study, methyl groups at the 6-position shifted bromination to the 7-position with >90% selectivity .

Q. Regiochemical Control Strategies

  • Steric guidance : Use bulky groups to block undesired positions.
  • Electronic tuning : Electron-withdrawing groups (e.g., nitro) activate adjacent sites for electrophilic substitution.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at electron-deficient carbons .

What spectroscopic and crystallographic methods are most reliable for confirming the structure of brominated triazolopyridines?

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR are critical for identifying substituent positions. For example, the methyl group at C7 in the target compound appears as a singlet at δ 2.3–2.5 ppm, while the amine proton at C6 resonates at δ 5.8–6.2 ppm .
  • X-ray crystallography : Resolves ambiguities in regiochemistry. In related compounds, dihedral angles between fused rings (e.g., 55.6° for carboxylate groups) confirm spatial arrangements .
  • HRMS : Validates molecular formula (e.g., C7_7H6_6BrN3_3 for the target compound) .

How can researchers resolve contradictions in biological activity data across structurally similar triazolopyridines?

Advanced
Discrepancies in bioactivity often arise from subtle structural differences. For example, replacing a methyl group with chlorine in position 7 of [1,2,4]triazolo[1,5-a]pyridines increased antifungal activity by 40% due to enhanced lipophilicity . To resolve contradictions:

SAR analysis : Compare bioactivity across analogs with systematic substituent variations.

Docking studies : Predict binding modes to targets (e.g., cytochrome P450 enzymes).

Crystallographic data : Correlate molecular geometry with activity (e.g., planarity of the triazole ring improves π-π stacking) .

Q. Example of Structural Impact on Activity

CompoundSubstituent (Position)IC50_{50} (µM)
8-Bromo-7-methyl derivativeMethyl (C7)12.5
8-Bromo-7-chloro derivativeChlorine (C7)7.2

What computational approaches are effective for predicting reactivity and stability of brominated triazolopyridines?

Q. Advanced

  • DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices. For brominated derivatives, the C8 position often shows higher reactivity due to electron deficiency .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via hydrogen bonding) .
  • ADMET profiling : Use tools like SwissADME to estimate solubility and metabolic stability. Bromine atoms at C8 reduce metabolic clearance by 30% compared to chlorine analogs .

How can synthetic byproducts be minimized in multistep triazolopyridine syntheses?

Q. Advanced

  • Purification : Column chromatography with ethyl acetate/hexane (3:1) removes unreacted enoate esters .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., monitor disappearance of starting triazole at Rf_f 0.3).
  • Catalyst optimization : Transition-metal-free conditions reduce side reactions (e.g., K2_2CO3_3 instead of Pd catalysts) .

Q. Common Byproducts and Mitigation

ByproductCauseMitigation Strategy
Debrominated analogsOver-reductionControlled Br2_2 stoichiometry
Di-substituted derivativesExcess electrophileLimit reaction time

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